molecular formula C17H18IN3S B1473369 1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1426291-05-5

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B1473369
CAS No.: 1426291-05-5
M. Wt: 423.3 g/mol
InChI Key: IKNKOZMTELRCJR-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a synthetic indole derivative characterized by a benzyl group at position 1 and a methyl group at position 2 of the indole ring, with an imidothiocarbamate moiety at position 3 and a hydroiodide counterion.

Properties

IUPAC Name

(1-benzyl-2-methylindol-3-yl) carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.HI/c1-12-16(21-17(18)19)14-9-5-6-10-15(14)20(12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H3,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNKOZMTELRCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS Number: 1052404-70-2) is a compound that belongs to the indole derivative class, known for its diverse biological activities. The compound features a complex structure that includes an indole ring and a carbamimidothioate functional group, which contribute to its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₈N₃S·HI
  • Molecular Weight : Approximately 423.32 g/mol
  • IUPAC Name : 1-(2-methylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide

The hydroiodide form enhances solubility and stability, making it suitable for various biological assays and applications in medicinal chemistry .

Anticancer Properties

Research has highlighted the anticancer potential of indole derivatives, including this compound. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have shown potent activity against ovarian cancer cells, with IC₅₀ values indicating effective inhibition of cell proliferation .

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compoundOvarian cancerTBD
Related Indole DerivativeA375 melanoma21.86 - 40.37

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Indole derivatives are known for their ability to inhibit bacterial growth, suggesting that this compound may serve as a potential antibacterial agent.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease. Some studies have indicated that indole derivatives may exhibit selective inhibition of these enzymes, which could be beneficial in developing treatments for cognitive disorders .

The mechanisms underlying the biological activities of this compound involve multiple biochemical pathways:

  • Receptor Binding : The indole moiety can interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, enhancing cholinergic signaling in the brain.
  • Electrophilic Reactions : The functional groups present allow for electrophilic aromatic substitution reactions, which may play a role in its reactivity within biological systems.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

  • Cytotoxicity Assays : MTT assays have been employed to assess the viability of cancer cell lines upon exposure to varying concentrations of the compound. Results indicated significant cytotoxicity at low micromolar concentrations .
StudyCell LineConcentration Range (µM)Results
Cytotoxicity EvaluationNIH3T3 fibroblast0.000316 - 1000Non-toxic at active concentrations against BChE

Comparison with Similar Compounds

Key Observations:

Chloro substituents (e.g., benzyl-2) add electronegativity, which could influence receptor binding or metabolic stability .

Steric and Symmetry Considerations :

  • Ortho-substituents (e.g., 2-methylbenzyl) introduce steric hindrance, possibly affecting molecular conformation .
  • Para-substituents (e.g., 4-methylbenzyl) maintain linearity, favoring crystallinity and stability .

Functional Group Diversity :

  • The pyrrolidinyl-oxoethyl group in CAS 1396784-12-5 introduces a polar moiety, likely improving solubility but reducing passive diffusion .

Preparation Methods

General Synthetic Strategy

The preparation of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide typically follows these sequential stages:

Detailed Preparation Steps

Step Reaction Description Reagents & Conditions Notes
1 Indole Ring Synthesis or Procurement Starting from substituted anilines or via Fischer indole synthesis, 2-methylindole is prepared or obtained commercially. The methyl group at position 2 is critical for biological activity and steric effects.
2 N-Benzylation of 2-Methylindole React 2-methylindole with benzyl halide (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate, usually in an aprotic solvent like tetrahydrofuran or dimethylformamide, at controlled temperature (0–50°C). This step selectively alkylates the nitrogen atom of the indole ring.
3 Introduction of Imidothiocarbamate Group at C-3 The N-benzyl-2-methylindole is treated with reagents such as ethyl or methyl imidothiocarbamates or thiourea derivatives under acidic or basic catalysis to form the imidothiocarbamate moiety at the 3-position. Reaction conditions often involve reflux in solvents like ethanol or acetonitrile for several hours.
4 Conversion to Hydroiodide Salt The free base imidothiocarbamate derivative is reacted with hydroiodic acid (HI) in an appropriate solvent, typically ethanol or methanol, at low temperature to form the hydroiodide salt. This step improves compound solubility and stability for further applications.

Research Findings and Optimization

  • Reagents and Solvents: The choice of base and solvent in the benzylation step significantly affects yield and selectivity. Sodium hydride in tetrahydrofuran is preferred for clean N-alkylation with minimal side reactions.
  • Reaction Temperature and Time: Maintaining temperatures below 50°C during benzylation prevents over-alkylation or decomposition. Imidothiocarbamate formation typically requires reflux conditions for 4–8 hours to achieve complete conversion.
  • Purification: Crude products are purified by recrystallization from ethanol or by chromatography to ensure removal of unreacted starting materials and side products.
  • Yield: Overall yields for the multi-step synthesis range from 50% to 75%, depending on reaction scale and optimization of conditions.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Base for N-Benzylation Sodium hydride, potassium carbonate Sodium hydride provides higher selectivity and yield
Solvent for Benzylation Tetrahydrofuran, DMF THF favored for ease of removal and cleaner reaction
Temperature (Benzylation) 0–50°C Prevents side reactions and decomposition
Imidothiocarbamate Formation Reflux in ethanol or acetonitrile Ensures complete functionalization
Hydroiodide Salt Formation Reaction with HI in ethanol at 0–25°C Enhances solubility and stability

Notes on Mechanistic and Functional Considerations

  • The indole nitrogen is nucleophilic, allowing selective benzylation.
  • The imidothiocarbamate group formation involves nucleophilic attack at the 3-position of the indole ring, which is electrophilic due to resonance stabilization.
  • Formation of the hydroiodide salt is a protonation step that stabilizes the compound via ionic interactions.
  • The hydroiodide salt form is preferred for pharmacological studies due to improved aqueous solubility and bioavailability.

Q & A

Q. What synthetic methodologies are employed for synthesizing 1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide, and what key reaction parameters require optimization?

The synthesis of structurally related indole derivatives (e.g., 1-benzyl-2-(1H-indol-3-yl) compounds) typically involves multi-step routes, including:

  • Cycloalkylation : Phase-transfer catalysis (PTC) conditions using solvents like dichloromethane or methanol, with reaction times ranging from 6 to 24 hours .
  • Substitution reactions : Introduction of benzyl or methyl groups via nucleophilic displacement, often requiring controlled temperature (e.g., 50–80°C) and catalysts like potassium carbonate .
  • Iodination : Hydroiodic acid (HI) is commonly used for quaternization, with purity achieved through recrystallization from methanol or ethanol .
    Critical parameters: Solvent polarity, catalyst loading (e.g., 10–20 mol%), and reaction pH must be optimized to prevent byproducts such as racemic mixtures .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?

Key characterization methods include:

  • X-ray crystallography : Resolves bond lengths (e.g., N–H = 0.90 Å, C–H = 0.94–1.02 Å) and confirms stereochemistry .
  • 1H NMR : Identifies indole proton environments (δ 7.0–8.5 ppm) and methyl/benzyl substituents (δ 2.5–4.0 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and detects iodide counterion (m/z ≈ 127) .
    Purity assessment: HPLC (≥98% purity) and elemental analysis are essential, particularly for intermediates prone to oxidation or hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. pyridinyl substituents) influence the compound’s biological activity and receptor binding affinity?

Comparative studies on indole derivatives suggest:

  • Benzyl groups : Enhance lipophilicity and membrane permeability, potentially improving cellular uptake .
  • Methyl substitutions : Reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
  • Imidothiocarbamate moiety : Acts as a hydrogen-bond acceptor, critical for binding to cysteine-rich domains (e.g., thioredoxin reductase) .
    Methodological approach: Synthesize analogs (e.g., replacing benzyl with pyridinyl groups) and evaluate IC50 values via enzymatic assays .

Q. What are the stability profiles of this compound under physiological conditions, and how can degradation pathways be mitigated?

  • Hydrolytic degradation : The imidothiocarbamate group is susceptible to hydrolysis at pH > 7.0, forming thiourea byproducts .
  • Oxidative stability : Indole rings may oxidize under light or in the presence of ROS; stability is improved by storage in amber vials at −20°C .
    Analytical tools: Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation products .

Q. What computational modeling strategies predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Docking studies : Use software like AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase) .
  • MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide
Reactant of Route 2
1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide

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